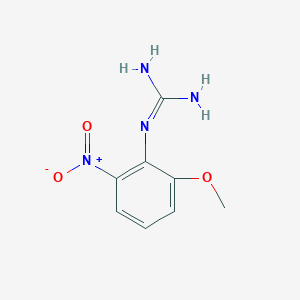
1-(2-Methoxy-6-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-6-nitrophenyl)guanidine is a useful research compound. Its molecular formula is C8H10N4O3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methoxy-6-nitrophenyl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
This compound contains a guanidine moiety, which is significant for its pharmacological properties. The presence of the methoxy and nitro groups on the phenyl ring influences its biological activity by modulating interactions with biological targets.
The biological activity of guanidine derivatives, including this compound, can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that guanidine derivatives can inhibit various kinases and enzymes involved in inflammatory responses. For instance, they may act as inhibitors of MSK1 (mitogen and stress-activated protein kinase 1), which plays a crucial role in inflammatory signaling pathways .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce the release of pro-inflammatory cytokines such as IL-6, indicating its utility in treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
Case Studies
Several studies have explored the effects of guanidine derivatives, including this compound:
- Asthma Model Study : In an asthma model, treatment with guanidine derivatives led to significant reductions in total cell infiltration and eosinophil recruitment to the airways. For example, one derivative showed a reduction in eosinophil infiltration by approximately 39% compared to controls .
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited MSK1 activity with IC50 values around 18 µM. This suggests that modifications to the guanidine structure can enhance potency against specific targets .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of guanidine derivatives. For instance:
- Structure-Activity Relationship (SAR) : The design and synthesis of various analogs have shown that specific substitutions on the phenyl ring can significantly impact their inhibitory effects on enzymes like MSK1. The introduction of lipophilic groups has been associated with increased activity .
- Pharmacokinetics : Understanding the pharmacokinetic properties of these compounds is crucial for their development as therapeutic agents. Studies indicate that modifications can lead to improved bioavailability and reduced toxicity .
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(12(13)14)7(6)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
OIGFXYOEIWBRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















